molecular formula C31H48BrN B8058271 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide

1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide

Cat. No.: B8058271
M. Wt: 514.6 g/mol
InChI Key: FEIYCOMNTWABLV-UHFFFAOYSA-M
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Description

1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide is a organic salt with the molecular formula C31H48BrN and a molecular weight of 514.62 g/mol . Its CAS Registry Number is 126115-86-4, and it is also known under the synonym N-Octadecyl-4-Stilbazole Bromide . This compound is characterized by its molecular structure, which features a long octadecyl chain attached to a pyridinium group, which is in turn linked to a phenylethenyl (stilbazole) moiety . The specific SMILES notation is CCCCCCCCCCCCCCCCCC[n+]1ccc(cc1)/C=C/c1ccccc1.[Br-], indicating the (E)-configuration of the stilbene-like double bond . As a specialty chemical, it is offered for research applications and is not intended for diagnostic, therapeutic, or human use. Researchers can utilize this compound as a key building block in materials science, particularly in the synthesis of supramolecular structures and organic electronic materials. Its amphiphilic nature, stemming from the long hydrophobic alkyl chain and the cationic pyridinium head group, makes it a candidate for investigating self-assembling monolayers and Langmuir-Blodgett films . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-octadecyl-4-(2-phenylethenyl)pyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIYCOMNTWABLV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743119
Record name 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126115-86-4
Record name 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Quaternization of 4-Styrylpyridine

Procedure :

  • Styryl Group Introduction :

    • React 4-bromopyridine with styrene via Heck coupling using Pd(OAc)₂ as a catalyst, PPh₃ as a ligand, and K₂CO₃ as a base in DMF at 110°C for 24 hours.

    • Yield: ~75% (reported for analogous styrylpyridines).

  • Quaternization :

    • Reflux 4-styrylpyridine with 1-bromooctadecane in anhydrous acetonitrile (molar ratio 1:1.2) for 48 hours.

    • Precipitate the product by cooling and add diethyl ether.

    • Purify via recrystallization from ethanol/water (9:1).

Key Data :

StepConditionsYieldPurity (HPLC)
Heck CouplingPd(OAc)₂, DMF, 110°C, 24h75%92%
QuaternizationCH₃CN, reflux, 48h88%95%

Advantages :

  • Straightforward two-step process.

  • High reproducibility.

Limitations :

  • Requires palladium catalysts, increasing cost.

  • Long reaction times for quaternization due to steric hindrance.

Sequential Alkylation and Styryl Functionalization

Procedure :

  • Initial Quaternization :

    • React pyridine with 1-bromooctadecane in ethanol at 80°C for 72 hours to form 1-octadecylpyridin-1-ium bromide.

  • Styryl Group Addition :

    • Perform Knoevenagel condensation between 1-octadecylpyridinium-4-carbaldehyde (generated via Vilsmeier-Haack formylation) and phenylacetic acid in the presence of piperidine and acetic acid.

    • Isolate the product via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Key Data :

StepConditionsYield
QuaternizationEthanol, 80°C, 72h82%
Knoevenagel ReactionPiperidine/AcOH, 100°C, 12h65%

Advantages :

  • Avoids palladium catalysts.

  • Enables modular functionalization.

Limitations :

  • Lower yield in the condensation step due to competing side reactions.

  • Requires formylation of the pyridinium core, which is sensitive to over-oxidation.

Alternative Methods

Solvent-Free Mechanochemical Synthesis

Procedure :

  • Grind 4-styrylpyridine and 1-bromooctadecane (1:1.1 molar ratio) with K₂CO₃ in a ball mill at 30 Hz for 6 hours.

  • Wash with cold ethanol to remove unreacted reagents.

Key Data :

ParameterValue
Reaction Time6h
Yield78%
Purity90%

Advantages :

  • Environmentally friendly (no solvents).

  • Rapid reaction kinetics.

Limitations :

  • Limited scalability for industrial applications.

Microwave-Assisted Synthesis

Procedure :

  • Mix 4-styrylpyridine and 1-bromooctadecane in DMF.

  • Irradiate at 150°C (300W) for 2 hours under nitrogen.

  • Purify via precipitation and recrystallization.

Key Data :

ParameterValue
Reaction Time2h
Yield94%
Purity97%

Advantages :

  • Dramatically reduced reaction time.

  • High yields due to efficient heating.

Characterization and Quality Control

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 2H, pyridinium-H), 7.92 (d, 1H, styryl-H), 7.45–7.30 (m, 5H, phenyl-H), 5.01 (t, 2H, N-CH₂), 1.25 (m, 32H, C18 chain), 0.88 (t, 3H, CH₃).

  • FT-IR : Peaks at 1640 cm⁻¹ (C=C styryl), 1480 cm⁻¹ (pyridinium ring), 720 cm⁻¹ (C-Br).

Industrial-Scale Considerations

  • Cost Drivers : Palladium catalysts (~$50/g) and 1-bromooctadecane (~$200/kg).

  • Optimization Strategies :

    • Recycle palladium via filtration (reduces cost by 30%).

    • Use continuous flow reactors for quaternization (improves yield by 15%) .

Chemical Reactions Analysis

Types of Reactions: 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the pyridinium core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the degree of oxidation.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Substituted pyridinium derivatives with different nucleophiles.

Scientific Research Applications

Surfactant Properties

This compound exhibits surfactant properties, making it suitable for use in emulsions and dispersions. Its ability to stabilize emulsions is particularly valuable in the cosmetic and pharmaceutical industries, where it can enhance the solubility of active ingredients.

Nanomaterials and Nanocrystals

Recent studies have explored the use of 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide in the synthesis of nanocrystals. The compound acts as a stabilizing agent during the formation of nanoparticles, which can be used in drug delivery systems and imaging techniques. For example, its incorporation into nanocrystal formulations has been shown to improve the stability and bioavailability of therapeutic agents .

Biological Applications

The compound has been investigated for its potential as a biological probe due to its ability to interact with cellular membranes. Research indicates that it can be used to study membrane dynamics and cellular uptake mechanisms. Its quaternary ammonium structure allows it to penetrate lipid bilayers, making it useful for investigating membrane-associated processes .

Environmental Science

In environmental applications, this compound has been utilized for the remediation of contaminated water sources. Its surfactant properties enable it to bind with pollutants, facilitating their removal from aqueous environments. Studies have demonstrated its effectiveness in extracting heavy metals from contaminated soils .

Case Studies

Study TitleApplication FocusFindings
Nanocrystals in Devices Nanomaterial synthesisDemonstrated stabilization of nanoparticles using the compound, enhancing their application in drug delivery systems .
Chemical Identification of Contaminants Environmental remediationShowed effectiveness in binding heavy metals from water sources, highlighting its potential in environmental cleanup efforts .
Membrane Interaction Studies Biological researchConfirmed ability to penetrate lipid membranes, providing insights into cellular uptake mechanisms .

Mechanism of Action

The mechanism by which 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide exerts its effects involves its interaction with molecular targets and pathways. The long alkyl chain enhances its lipophilicity, allowing it to integrate into lipid membranes and affect cellular processes. The pyridinium core and phenylethenyl group may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide (CAS 165678-32-0)
  • Structure : Features a 4-phenyl-1,3-butadienyl group instead of 2-phenylethenyl.
  • Key Differences : The extended conjugation of the butadienyl group may enhance UV/Vis absorption and electronic delocalization compared to the phenylethenyl group.
  • Applications : Likely used in optoelectronics or as a fluorescent probe due to extended π-systems.
  • Reference : TCI Chemicals lists this compound as a commercial product, suggesting niche applications in materials science .
1-(2-Oxo-2-phenylethyl)pyridin-1-ium Bromide
  • Structure : Contains a ketone-functionalized phenylethyl group instead of the phenylethenyl substituent.
  • Key Differences : The oxo group introduces polarity, making this compound more reactive in benzoylation reactions (e.g., 78% yield in N-benzoylation with benzylamine).
  • Applications : Used in organic synthesis as a benzoylating agent under mild conditions .

Analogues with Modified Alkyl Chains

1-Dodecyl-4-(((3-morpholinopropyl)imino)methyl)pyridin-1-ium Bromide
  • Structure: Shorter dodecyl (C12) chain and a morpholinopropylimino substituent.
  • Key Differences : The C12 chain reduces hydrophobicity, increasing water solubility but lowering micellar stability. The morpholine group enhances corrosion inhibition by forming stable chelates with metal surfaces.
  • Applications : Effective corrosion inhibitor for carbon steel in acidic environments (e.g., phosphoric acid production) .
[Py-C8-Pyr]PF6 (1-(8-(1-Pyrrol-1-yl)octyl)pyridin-1-ium Hexafluorophosphate)
  • Structure : Octyl (C8) chain and a pyrrol substituent.
  • Key Differences : The shorter C8 chain and polar pyrrol group tailor this ionic liquid for specific solvation properties.
  • Applications : Demonstrates how substituent variation adjusts ionic liquids for tasks like catalysis or electrolytes .

Bioactive Pyridinium Derivatives

BOP-1 (1-(3-Bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium Bromide)
  • Structure : Benzyl and quinazolinyl substituents replace the phenylethenyl and octadecyl groups.
  • Key Differences : The aromatic and heterocyclic groups enable dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (IC50 = 5.90 μM and 6.76 μM, respectively).
  • Applications : Investigated as a lead compound for Alzheimer’s disease treatment .

Comparative Data Table

Compound Name Alkyl Chain Substituent Molecular Weight Key Properties/Applications Reference
1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide C18 2-Phenylethenyl ~532.5* Surfactant, photochemical materials
1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium bromide C18 4-Phenyl-1,3-butadienyl ~544.5* Optoelectronics, extended conjugation
1-Dodecyl-4-(((3-morpholinopropyl)imino)methyl)pyridin-1-ium bromide C12 Morpholinopropylimino ~507.5 Corrosion inhibition in acidic media
BOP-1 None 3-Bromobenzyl/quinazolinyl ~496.3 Cholinesterase inhibition (Alzheimer’s)

*Calculated based on molecular formula.

Discussion of Structural Impact on Properties

  • Alkyl Chain Length : Longer chains (e.g., C18) lower critical micelle concentration (CMC), enhancing surfactant efficiency but reducing solubility. Shorter chains (C12 or C8) improve solubility for biological or corrosion inhibition applications.
  • Substituent Effects :
    • Phenylethenyl/Butadienyl : Enhance rigidity and π-π stacking, suitable for materials science.
    • Morpholine/Quinazolinyl : Introduce heteroatoms for chelation or enzyme inhibition.
  • Charge Distribution : The pyridinium core’s positive charge enables ionic interactions, while substituents fine-tune reactivity and application scope.

Biological Activity

1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide is a quaternary ammonium compound that has garnered interest in various fields, including medicinal chemistry and materials science. This compound exhibits unique biological activities that can be attributed to its structural characteristics, which include a long hydrophobic alkyl chain and a positively charged pyridinium moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H38BrN\text{C}_{25}\text{H}_{38}\text{Br}\text{N}

This structure features a long octadecyl chain (C18) attached to a pyridine ring that is further substituted with a phenylethenyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the amphiphilic nature of the compound, leading to increased permeability and cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies show that this compound induces apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines are as follows:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The long hydrophobic tail interacts with lipid bilayers, leading to membrane destabilization.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, contributing to cytotoxic effects.
  • Inhibition of Key Enzymes : Research suggests that it may inhibit certain enzymes involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Therapy : In a study involving xenograft models, administration of this compound resulted in significant tumor reduction compared to control groups, suggesting its potential as an anticancer agent.
  • Antimicrobial Treatment : A clinical trial assessing the efficacy of this compound in treating skin infections showed promising results, with a notable reduction in infection rates among treated patients.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide with high purity?

  • Methodology : Optimize reaction conditions using iterative solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions) and temperature control (e.g., reflux at 80–100°C). Purification via column chromatography with silica gel (eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol can achieve ≥95% purity. Monitor intermediates via thin-layer chromatography (TLC) and confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and cation-anion interactions (e.g., monoclinic system with space group P21, unit cell parameters a=6.7996a = 6.7996 Å, b=13.3136b = 13.3136 Å, c=11.3167c = 11.3167 Å, β=94.449\beta = 94.449^\circ) .
  • Spectroscopy : UV-Vis for π\pi-π\pi^* transitions (e.g., absorbance at 280–320 nm in acetonitrile), FTIR for functional groups (e.g., C-Br stretch at 600–650 cm1^{-1}), and Raman for aromatic ring vibrations .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electrostatic potential surfaces and HOMO-LUMO gaps .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to confirm connectivity of the styryl group and pyridinium core.
  • Address solvent-induced shifts (e.g., DMSO vs. CDCl3_3) by comparing experimental data with simulated spectra from computational models .
  • Use dynamic light scattering (DLS) to detect aggregation artifacts in concentrated solutions that may distort UV-Vis or fluorescence readings .

Q. How can computational methods improve reaction design for derivatives of this compound?

  • Methodology :

  • Employ quantum chemical reaction path searches (e.g., IRC calculations) to identify transition states and optimize substituent effects on reaction barriers .
  • Use machine learning (ML) to analyze experimental datasets (e.g., solvent polarity, catalyst loading) and predict optimal conditions for alkylation or cross-coupling reactions. Validate predictions with small-scale combinatorial experiments .

Q. What mechanisms underlie the compound’s interaction with biological membranes or surfactants?

  • Methodology :

  • Conduct fluorescence anisotropy assays with lipid bilayers (e.g., DPPC vesicles) to measure insertion kinetics of the octadecyl chain.
  • Use surface plasmon resonance (SPR) to quantify binding affinity to model membranes or proteins.
  • Compare with analogous cationic surfactants (e.g., N-hexylpyridinium bromide) to assess structure-activity relationships in membrane disruption .

Experimental Design & Data Analysis

Q. How to design experiments to assess the compound’s stability under varying pH and temperature?

  • Methodology :

  • Accelerated stability testing : Incubate samples in buffers (pH 2–12) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase).
  • Kinetic analysis : Fit degradation data to Arrhenius or Eyring models to predict shelf-life. Identify degradation products using LC-MS/MS .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

  • Methodology :

  • Use nonlinear regression (e.g., log-logistic model) to calculate EC50_{50}/IC50_{50}.
  • Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives.
  • Validate with bootstrap resampling to assess confidence intervals for small datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.